molecular formula C18H17K2O8PS2 B1146759 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate CAS No. 151888-20-9

4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate

Cat. No.: B1146759
CAS No.: 151888-20-9
M. Wt: 534.62
InChI Key:
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Description

4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate is a complex organophosphorus compound. It is characterized by the presence of sulfonate groups attached to a phenyl ring, which is further connected to a phosphanyl group. This compound is often used in various chemical reactions and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate typically involves the reaction of phenylphosphine with sulfonated benzene derivatives. The process can be summarized as follows:

    Starting Materials: Phenylphosphine and sulfonated benzene derivatives.

    Reaction Conditions: The reaction is usually carried out in an aqueous medium at elevated temperatures (around 80-100°C) to facilitate the formation of the desired product.

    Purification: The product is purified through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Large-scale Reactors: Utilizing large reactors to handle bulk quantities of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonate derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or platinum catalysts for facilitating substitution reactions.

Major Products:

    Oxidation Products: Higher oxidation state sulfonates.

    Reduction Products: Sulfonic acids.

    Substitution Products: Various functionalized phenyl derivatives.

Scientific Research Applications

4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate binding to specific sites, while the phosphanyl group can participate in coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    Bis(4-sulfonatophenyl)phenylphosphine: Similar structure but lacks the hydrate component.

    Phenylphosphine: Lacks the sulfonate groups, making it less soluble and reactive.

    Sulfonated Benzene Derivatives: Similar functional groups but different core structures.

Uniqueness: 4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate is unique due to its combination of sulfonate and phosphanyl groups, which confer distinct solubility, reactivity, and binding properties, making it highly versatile in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O6PS2.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;/h1-13H,(H,19,20,21)(H,22,23,24);1H2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXCHAXWGUQEGC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O7PS2-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40849490
Record name 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151888-20-9
Record name 4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40849490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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